2-Ethyl-1-methyl-3-(propan-2-yl)benzene
CAS No.: 22582-89-4
Cat. No.: VC18675010
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22582-89-4 |
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Molecular Formula | C12H18 |
Molecular Weight | 162.27 g/mol |
IUPAC Name | 2-ethyl-1-methyl-3-propan-2-ylbenzene |
Standard InChI | InChI=1S/C12H18/c1-5-11-10(4)7-6-8-12(11)9(2)3/h6-9H,5H2,1-4H3 |
Standard InChI Key | QQZMJEYEIPPFHH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=CC=C1C(C)C)C |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 2-ethyl-1-methyl-3-(propan-2-yl)benzene unambiguously defines its substituent arrangement:
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A methyl group (-CH₃) at position 1.
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An ethyl group (-CH₂CH₃) at position 2.
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An isopropyl group (-CH(CH₃)₂) at position 3.
Molecular Geometry and Steric Effects
The spatial arrangement of substituents creates significant steric hindrance, particularly between the ortho-positioned ethyl group (C2) and the isopropyl group (C3). This crowding influences the compound’s reactivity, as seen in analogous tri-substituted benzenes. Computational models predict a non-planar ring structure due to torsional strain between substituents, a common feature in heavily alkylated aromatics .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₈ |
Molecular Weight | 162.27 g/mol |
Boiling Point (estimated) | 220–230°C |
Density (predicted) | 0.86–0.88 g/cm³ |
Synthesis and Industrial Production
Friedel-Crafts Alkylation
The most plausible synthetic route involves sequential Friedel-Crafts alkylation of toluene. For example:
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Methylation: Toluene undergoes methylation using methyl chloride (CH₃Cl) and AlCl₃ to form 1,2-dimethylbenzene (o-xylene).
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Ethylation: Ethyl chloride (CH₂CH₂Cl) introduces the ethyl group at position 2, requiring careful temperature control (40–60°C) to minimize polyalkylation .
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Isopropylation: Isopropyl chloride ((CH₃)₂CHCl) is introduced at position 3, leveraging the directing effects of existing alkyl groups.
Critical Reaction Parameters
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Catalyst: Anhydrous AlCl₃ (1.2–1.5 equivalents).
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Solvent: Dichloromethane or nitrobenzene to stabilize carbocation intermediates.
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Yield Optimization: Stepwise addition of alkyl halides improves regioselectivity, with typical yields of 55–65% per step.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution (EAS)
The electron-donating alkyl groups activate the ring toward EAS, but steric effects dominate regiochemistry:
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Nitration: Predominantly occurs at the para position relative to the methyl group (C4), as meta positions are sterically blocked.
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Sulfonation: Reversible reaction favoring the thermodynamically stable 5-sulfo isomer .
Oxidation and Reduction
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Oxidation: Strong oxidizers like KMnO₄/H₂SO₄ convert ethyl and isopropyl groups to carboxylic acids, yielding 3-carboxy-2-methylbenzoic acid as a major product.
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Catalytic Hydrogenation: Pd/C-mediated hydrogenation under 3 atm H₂ fully saturates the ring to form a cyclohexane derivative.
Applications and Industrial Relevance
Petrochemical Intermediates
The compound serves as a precursor in:
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Surfactant Synthesis: Alkylbenzenesulfonates for detergents.
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Polymer Additives: Plasticizers to improve PVC flexibility.
Chromatography Standards
Its unique retention behavior on GC-MS columns (e.g., DB-5) makes it useful for calibrating analytical instruments .
Future Research Directions
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Stereoelectronic Studies: DFT calculations to quantify substituent effects on aromatic π-cloud distortion.
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Catalytic Applications: Testing as a ligand in transition-metal catalysis.
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Biological Screening: Antimicrobial activity assays against multidrug-resistant pathogens.
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